Hemoglobin La Desirade is a newly identified unstable hemoglobin variant characterized by a specific amino acid substitution in the beta chain. This variant arises from the replacement of valine (Val) with alanine (Ala) at position 129 (H7) of the beta globin gene. Hemoglobin La Desirade exhibits a notably low affinity for oxygen, which can impact oxygen transport in the body. It has been observed in individuals from two unrelated black families and is often associated with other hemoglobinopathies such as hemoglobin S and hemoglobin C, or beta thalassemia .
Hemoglobin La Desirade is classified as a variant of human hemoglobin, specifically falling under the category of unstable hemoglobins. Its discovery was documented in various clinical studies and genetic analyses, highlighting its unique properties and implications for affected individuals . The variant's nomenclature reflects its origin, with "La Desirade" referring to the location where it was first identified.
The synthesis of hemoglobin La Desirade involves the genetic expression of the beta globin gene with the specific mutation leading to the amino acid substitution. Techniques such as polymerase chain reaction (PCR) and DNA sequencing are commonly employed to identify and confirm mutations in hemoglobin variants.
The precise mutation responsible for hemoglobin La Desirade can be detected through genetic testing methods that analyze the nucleotide sequences of the beta globin gene. The mutation results in a change in the protein structure, affecting its stability and function.
The molecular structure of hemoglobin La Desirade is similar to that of normal hemoglobin but features a critical alteration at position 129 of the beta chain. This substitution affects the heme's ability to bind oxygen effectively.
The mechanism by which hemoglobin La Desirade functions involves its interaction with oxygen molecules. The substitution at position 129 leads to altered heme-heme interactions, resulting in reduced efficiency in oxygen transport.
Clinical observations indicate that individuals with this variant may experience symptoms related to low oxygen saturation levels, potentially leading to anemia or other complications associated with inadequate oxygen delivery to tissues .
Hemoglobin La Desirade serves primarily as a subject of scientific research rather than having direct therapeutic applications. Its study enhances understanding of unstable hemoglobins and their clinical implications, particularly in populations predisposed to various hemoglobinopathies. Research into this variant contributes valuable insights into genetic counseling, diagnosis, and management strategies for affected individuals .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3